molecular formula C15H15BrN2 B1525137 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1219967-56-2

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1525137
CAS RN: 1219967-56-2
M. Wt: 303.2 g/mol
InChI Key: XWZZHOFOLNZRTH-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” is a chemical substance with the CAS Number: 1220027-70-2 . It has a molecular weight of 245.12 .


Molecular Structure Analysis

The molecular formula of “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” is C9H13BrN2O . The compound has a monoisotopic mass of 230.005463 Da .


Physical And Chemical Properties Analysis

The compound “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” has a predicted boiling point of 360.8±42.0 °C and a predicted density of 1.555±0.06 g/cm3 . The compound is also predicted to have a pKa value of 14.50±0.10 .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline serves as a versatile precursor in the synthesis of complex heterocycles, which are crucial in medicinal chemistry and material science. Research shows its application in synthesizing pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through radical cyclization, highlighting its role in creating structurally diverse molecules (Majumdar & Mukhopadhyay, 2003). Furthermore, it has been used to develop novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines with antimicrobial properties, showcasing its potential in contributing to new therapeutic agents (Zaki et al., 2019).

Advanced Materials Development

In the field of materials science, this compound's derivatives have been explored for their unique properties. For instance, research involving silylpyridines derived from bromopyridines, including structures similar to 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, has contributed to understanding intramolecular Si−N bonding phenomena, which is crucial for designing novel organometallic materials and catalysts (Riedmiller et al., 1998).

Anticancer Research

Compounds structurally related to 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline have been utilized in the synthesis of anticancer agents. For example, the preparation of Thymitaq, an anticancer drug, from related bromoquinolines showcases the compound's relevance in pharmaceutical synthesis (Malmgren et al., 2008). Moreover, structurally strained iridium(III) complexes involving similar compounds have shown exceptional potency as anticancer agents, indicating the potential of 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline derivatives in developing new chemotherapy drugs (Carrasco et al., 2020).

Organic Synthesis Methodologies

This compound is also instrumental in developing new organic synthesis methodologies. For instance, it has been used in Ugi reactions incorporating redox-neutral amine C-H functionalization steps, offering a novel approach to synthesize complex organic molecules efficiently (Zhu & Seidel, 2016). Such methodologies are valuable for synthesizing biologically active molecules and pharmaceuticals.

Safety and Hazards

The compound “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” is classified as an irritant . Safety precautions include avoiding contact with skin and eyes, and wearing suitable protective clothing .

properties

IUPAC Name

2-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2/c1-11-8-15(17-9-14(11)16)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZHOFOLNZRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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